Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an indole core substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and an isopentyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Isopentyloxy Group: The 5-position of the indole ring can be functionalized using a nucleophilic substitution reaction. This involves reacting the indole with an isopentyl halide in the presence of a base.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The ester and isopentyloxy groups may influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of an isopentyloxy group.
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate: Similar structure but with a chloro group instead of an isopentyloxy group.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a bromo group instead of an isopentyloxy group.
Uniqueness
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the isopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds
Properties
Molecular Formula |
C17H23NO3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 1-methyl-5-(3-methylbutoxy)indole-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-5-20-17(19)16-11-13-10-14(21-9-8-12(2)3)6-7-15(13)18(16)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI Key |
XHDDXBYQZMBTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OCCC(C)C |
Origin of Product |
United States |
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